molecular formula C11H16ClO3P B15335046 Diethyl (2-Chloro-4-methylphenyl)phosphonate

Diethyl (2-Chloro-4-methylphenyl)phosphonate

Cat. No.: B15335046
M. Wt: 262.67 g/mol
InChI Key: ZYMMHBXFIJDSKP-UHFFFAOYSA-N
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Description

Diethyl (2-Chloro-4-methylphenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group attached to a substituted aromatic ring. Its structure includes a chlorine atom at the ortho position and a methyl group at the para position on the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of α-aminophosphonates and as a precursor for bioactive molecules, including anticancer agents . The chlorine and methyl substituents influence its electronic, steric, and solubility properties, distinguishing it from other phosphonate derivatives.

Properties

Molecular Formula

C11H16ClO3P

Molecular Weight

262.67 g/mol

IUPAC Name

2-chloro-1-diethoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C11H16ClO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3

InChI Key

ZYMMHBXFIJDSKP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)C)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Chloro-4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-chloro-4-methylbenzyl chloride under basic conditions to yield the desired product .

Another method involves the palladium-catalyzed cross-coupling reaction. In this process, diethyl phosphonate reacts with 2-chloro-4-methylphenyl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate, under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Chloro-4-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-Chloro-4-methylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-chloro-4-methylphenyl)phosphonate varies depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents on the aromatic ring significantly alter the chemical behavior of phosphonate esters. Below is a comparative analysis of key analogs:

Table 1: Structural and Reactivity Comparison
Compound Name Substituents Key Reactivity Features Biological Activity (if reported)
Diethyl (2-Chloro-4-methylphenyl)phosphonate 2-Cl, 4-CH3 Enhanced electrophilicity due to Cl; steric hindrance from CH3 improves regioselectivity Antiproliferative activity (e.g., HCT116 IC50 ~9.2 µM)
Diethyl (4-Chlorophenyl)methylphosphonate 4-Cl, CH2- Moderate electron-withdrawing effect; used in cross-coupling reactions Not explicitly reported
Diethyl 4-Methylbenzylphosphonate 4-CH3, CH2- Electron-donating CH3 increases solubility; lower electrophilicity Used in catalytic synthesis
Diethyl (4-Formylphenyl)phosphonate 4-CHO Formyl group enables nucleophilic additions; high reactivity in aldehyde homologation Intermediate in polyketide synthesis
Diethyl hexadecylphosphonate C16H33- Long alkyl chain enhances lipophilicity; used as transdermal penetration enhancer 10-fold increase in drug permeability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl): Increase electrophilicity at the phosphorus center, facilitating nucleophilic attacks in reactions like the Kabachnik–Fields synthesis of α-aminophosphonates .
  • Electron-donating groups (e.g., CH3) : Improve solubility in polar solvents but reduce reactivity in condensation reactions .

Physicochemical Properties

  • Lipophilicity : The 2-Cl/4-CH3 substitution balances hydrophobicity (logP ~2.5–3.0), making the compound suitable for cellular uptake. In contrast, alkylphosphonates like Diethyl hexadecylphosphonate exhibit logP >5, optimizing transdermal delivery .
  • Thermal stability : Chlorinated derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to formyl-substituted analogs .

Biological Activity

Diethyl (2-Chloro-4-methylphenyl)phosphonate is an organophosphorus compound that has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H14_{14}ClO3_3P and a molecular weight of approximately 262.67 g/mol. Its structure features a diethyl phosphonate moiety linked to a 2-chloro-4-methylphenyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its role in drug development, particularly as an enzyme inhibitor in therapeutic contexts.
  • Receptor Modulation : It interacts with cell surface receptors, altering signal transduction pathways and modulating cellular responses. This activity is significant for developing receptor-targeted therapies.
  • Corrosion Inhibition : In materials science, it has been studied for its effectiveness as a corrosion inhibitor for metals in acidic environments, showcasing its versatility beyond biological applications.

Medicinal Chemistry

This compound is being investigated for its potential in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its applications include:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Research indicates that phosphonates can selectively target cancer cell lines while sparing normal cells. For instance, compounds similar to this compound have shown selective cytotoxicity towards T-lymphoblastic cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals how modifications to the this compound structure can influence its biological activity. For example, variations in the aromatic ring or substituents on the phosphonate group can enhance or diminish enzyme inhibition potency. Table 1 summarizes findings from recent studies:

Compound VariationIC50_{50} Value (µM)Biological Activity
This compound5.8Enzyme inhibitor
2-Amino derivative3.0Enhanced receptor modulation
4-Methoxy derivative0.29Improved potency against cancer cells

Case Studies

  • Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on purine nucleoside phosphorylase (PNP), a target in T-cell malignancies. The compound exhibited significant inhibitory activity with an IC50_{50} value of 0.021 µM against human PNP, highlighting its potential in cancer therapy .
  • Antibacterial Properties : In another investigation, derivatives of this compound were tested against various bacterial strains, demonstrating promising results against MRSA with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .

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